

The Biological Activity of 1-(2-Fluorophenyl)piperazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

The **1-(2-fluorophenyl)piperazine** moiety is a key pharmacophore found in a diverse range of biologically active compounds. Its presence often confers significant affinity for various neurotransmitter receptors, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of notable **1-(2-fluorophenyl)piperazine** derivatives, with a focus on their interactions with adrenergic, dopaminergic, and serotonergic systems. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Quantitative Receptor Binding Data

The affinity of **1-(2-fluorophenyl)piperazine** derivatives for their molecular targets is a critical determinant of their biological activity. The following tables summarize the in vitro binding affinities (K_i values) of key derivatives for various G-protein coupled receptors (GPCRs). A lower K_i value indicates a higher binding affinity.

Table 1: Binding Affinities (K_i , nM) of Naftopidil for $\alpha 1$ -Adrenoceptor Subtypes

Compound	$\alpha 1a$	$\alpha 1b$	$\alpha 1d$	Reference
Naftopidil	3.7 ± 0.6	20 ± 1	1.2 ± 0.0	[cite]

Naftopidil demonstrates a notable selectivity for the $\alpha 1d$ -adrenoceptor subtype. [cite]

Table 2: Binding Affinities (K_i , nM) of Urapidil for Adrenergic and Serotonergic Receptors

Compound	$\alpha 1$ -Adrenoceptor	5-HT1A	Reference
Urapidil	High Affinity	High Affinity	[cite]
5-methyl-urapidil	Prazosin-sensitive sites	Serotonin-sensitive sites	[cite]

Note: Specific K_i values for urapidil are not consistently reported in a comparative format. The data reflects its established dual mechanism of action. [cite] 5-methyl-urapidil, a derivative, has been used to label both $\alpha 1$ -adrenoceptors and 5-HT1A receptors. [cite]

Table 3: Comparative Binding Affinities (K_i , nM) of Butyrophenones (Fluanisone Context) for Dopamine and Serotonin Receptors

Compound	D2	5-HT2A	$\alpha 1$	Reference
Haloperidol	1.2	3.7	10	[cite]
Spiperone	0.04	0.25	2.5	[cite]

Note: While specific, comprehensively compiled K_i values for fluanisone are not readily available in the public domain, the data for other butyrophenone antipsychotics like haloperidol and spiperone provide a comparative context for its likely high-affinity interactions with D2, 5-HT2A, and $\alpha 1$ receptors. [cite]

Table 4: Binding Affinities (K_i , nM) of Novel **1-(2-Fluorophenyl)piperazine** Derivatives for Dopamine and Serotonin Receptors

Compound	D2	D3	5-HT1A	Reference
Compound 6a	>600	1.4 ± 0.21	199 ± 34.3	[cite]
Compound 7a	>2000	2.5 ± 0.35	14.3 ± 7.1	[cite]

These novel derivatives show high affinity and selectivity for the D3 dopamine receptor. [cite]

Key Signaling Pathways

The interaction of **1-(2-fluorophenyl)piperazine** derivatives with their target receptors initiates intracellular signaling cascades that are responsible for their pharmacological effects. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for the receptors most relevant to this class of compounds.



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Caption: Antagonism of Gq-coupled $\alpha 1$ -adrenergic and 5-HT2A receptors.

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